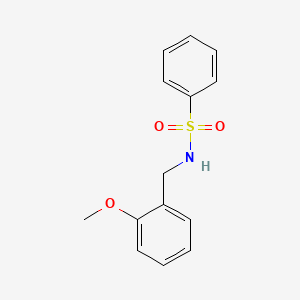

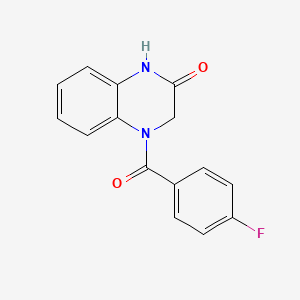

![molecular formula C16H19F2N5OS B5519839 (1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)

(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C16H19F2N5OS and its molecular weight is 367.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 367.12783774 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- The compound is utilized in the synthesis of pyrazole- and thiazole-annulated dinitro-azabicyclononanes, which are synthesized via reductive cyclization of m-dinitroindazoles and benzothiazoles (Puchnin et al., 2012).

- It's applied in creating novel acidic ionic liquids like 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, used as catalysts in synthesizing biologically active compounds (Shirini et al., 2017).

Catalysis and Reaction Acceleration

- The compound plays a role in Lewis base-catalyzed intermolecular triazene alkyne cycloaddition, which is significant for late-stage functionalization and scaffold diversification in both agrochemical and pharmaceutical industries (Lv et al., 2019).

- It's utilized as an efficient catalyst in the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives, demonstrating the potential in rapid synthesis under mild conditions (Azarifar et al., 2013).

Application in Organic Syntheses

- The compound is involved in cycloaddition reactions of trifluorodiazoethane, forming pyrazolines and other derivatives, indicating its role in the synthesis of complex organic structures (Atherton & Fields, 1968).

- Its derivatives are used in the eco-friendly synthesis of pyrazolines containing the thiazole moiety, showing potential as anticancer and antimicrobial agents (Edrees et al., 2018).

Utility in Novel Compound Synthesis

- The compound's derivatives are used in synthesizing pyrazolone fused 2,8-dioxabicyclo[3.3.1]nonanes, exemplifying its versatility in creating novel organic compounds (Bingi et al., 2014).

- It also finds application in the synthesis of spiro-4H-pyrans, indicating its role in the development of compounds with potential pharmaceutical applications (Goli-Jolodar et al., 2016).

Eigenschaften

IUPAC Name |

[1-(difluoromethyl)pyrazol-3-yl]-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N5OS/c17-16(18)23-4-3-14(20-23)15(24)22-6-11-1-2-13(22)8-21(5-11)7-12-9-25-10-19-12/h3-4,9-11,13,16H,1-2,5-8H2/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBOSJHNRVAWIO-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)C3=NN(C=C3)C(F)F)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=NN(C=C3)C(F)F)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

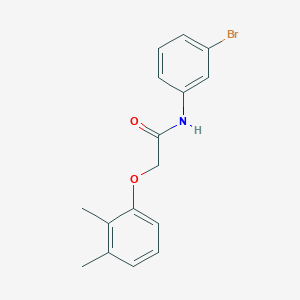

![3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5519756.png)

![2,2-dimethylpropyl (2S,4S)-4-fluoro-2-{[(methylsulfonyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B5519760.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5519767.png)

![(1S*,5R*)-3-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5519772.png)

![4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)

![N-[2-(aminocarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B5519829.png)

![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)